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Compound of Interest

Compound Name: LAS191954

Cat. No.: B608471 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two potent phosphoinositide 3-kinase delta

(PI3Kδ) inhibitors, LAS191954 and idelalisib, with a focus on their potential applications in B-

cell malignancies. By presenting available preclinical and clinical data, this document aims to

be a valuable resource for researchers in the field of oncology and drug development.

Introduction
The PI3K signaling pathway is a critical regulator of cell growth, proliferation, survival, and

differentiation.[1] The delta isoform of PI3K (PI3Kδ) is predominantly expressed in

hematopoietic cells and plays a crucial role in B-cell development and function.[2][3] Its

overactivation is a hallmark of many B-cell malignancies, making it a key therapeutic target.[3]

[4]

Idelalisib (formerly CAL-101 or GS-1101) is a first-in-class, selective PI3Kδ inhibitor that has

received regulatory approval for the treatment of certain B-cell cancers, including chronic

lymphocytic leukemia (CLL), follicular lymphoma (FL), and small lymphocytic lymphoma (SLL).

[2][4][5] LAS191954 is another potent and selective PI3Kδ inhibitor that has been investigated

for the treatment of inflammatory diseases and has shown promise in preclinical studies.[6]

This guide will compare these two molecules based on their mechanism of action, in vitro and

in vivo performance, and available clinical data.
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Mechanism of Action
Both LAS191954 and idelalisib are small molecule inhibitors that target the delta isoform of

PI3K. By inhibiting PI3Kδ, these compounds block the conversion of phosphatidylinositol-4,5-

bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents

the activation of downstream signaling proteins, most notably the serine/threonine kinase Akt.

The inhibition of the PI3K/Akt pathway ultimately leads to decreased proliferation and

increased apoptosis in malignant B-cells.[5][7]

Caption: PI3Kδ Signaling Pathway and Inhibition by LAS191954 and Idelalisib.

Data Presentation
Table 1: In Vitro Potency and Selectivity

Compoun
d

Target IC50 (nM)
Selectivit
y vs
PI3Kα

Selectivit
y vs
PI3Kβ

Selectivit
y vs
PI3Kγ

Referenc
e

LAS19195

4
PI3Kδ 2.6 >3000-fold 36-fold 28-fold [6]

Idelalisib PI3Kδ 2.5 328-fold 226-fold 36-fold [8]

Idelalisib PI3Kδ 19 453-fold 210-fold 110-fold [9]

Note: Selectivity is presented as a fold-difference in IC50 values (IC50 for isoform / IC50 for

PI3Kδ). Higher values indicate greater selectivity.

Table 2: Preclinical Efficacy in B-Cell Malignancy Models
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Compound
Cell Line /
Model

Assay Key Findings Reference

Idelalisib
Primary CLL

cells
Apoptosis Assay

Induced

caspase-

dependent

apoptosis.

[7]

Idelalisib

SU-DHL-5,

KARPAS-422,

CCRF-SB

(Lymphoma cell

lines)

Western Blot

Inhibited

phosphorylation

of Akt (pAktS473,

pAktT308) and

S6 with an EC50

of 0.1-1.0 μM.

[8]

Idelalisib
TMD8 (DLBCL

cell line)

Cell Viability

Assay

Showed anti-

proliferative

effects.

[10]

Idelalisib
TMD8 (DLBCL

cell line)
Apoptosis Assay

Induced

apoptosis.
[10]

LAS191954

THP-1 (human

monocytic cell

line)

Western Blot

Inhibited M-CSF-

stimulated Akt

phosphorylation

with an IC50 of

7.8 nM.

[6]

Note: Data for LAS191954 in B-cell malignancy cell lines is not publicly available at the time of

this guide's creation.

Table 3: In Vivo Efficacy
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Compound Model Dosing Key Findings Reference

LAS191954

Rat model of

ConA-induced

IL2 production

0.13 mg/kg

(ID50)

Showed

significantly

higher potency in

inhibiting IL2

production

compared to

idelalisib.

[6]

Idelalisib

Rat model of

ConA-induced

IL2 production

1.6 mg/kg (ID50)

Less potent than

LAS191954 in

this model.

[6]

Idelalisib

Ibrutinib-resistant

B-cell lymphoma

PDX mouse

model

25 mg/kg, daily

Combination with

ibrutinib inhibited

tumor growth.

[8]

Table 4: Clinical Efficacy of Idelalisib in B-Cell
Malignancies
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Indication Treatment
Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Reference

Relapsed CLL
Idelalisib +

Rituximab
81%

Not reached (vs

5.5 months for

placebo +

rituximab)

[11]

Relapsed

Follicular

Lymphoma

Idelalisib

Monotherapy
57% 11 months [5]

Relapsed Small

Lymphocytic

Lymphoma

Idelalisib

Monotherapy
58% 11 months [5]

Relapsed/Refract

ory Mantle Cell

Lymphoma

Idelalisib

Monotherapy
40% 3.7 months [3]

Experimental Protocols
Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that

measures the phosphorylation of a substrate.
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Caption: A generalized workflow for a kinase inhibition assay.
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Detailed Steps:

Reagent Preparation: Recombinant PI3Kδ enzyme, the lipid substrate PIP2, and ATP are

prepared in a suitable buffer. The test compounds (LAS191954 or idelalisib) are serially

diluted to a range of concentrations.

Incubation: The enzyme is pre-incubated with the test compound for a specific duration to

allow for binding.

Reaction Initiation: The kinase reaction is started by the addition of the substrate and ATP.

Reaction Termination: The reaction is stopped after a set time, often by adding a solution that

chelates divalent cations necessary for enzyme activity.

Detection: The amount of the phosphorylated product (PIP3) is quantified. This can be done

using various methods, including antibody-based detection systems (e.g., HTRF, AlphaLISA)

or by measuring the depletion of ATP (e.g., Kinase-Glo).

Data Analysis: The results are plotted as the percentage of enzyme activity versus the

logarithm of the inhibitor concentration. The IC50 value, the concentration of inhibitor

required to reduce enzyme activity by 50%, is then calculated using a suitable curve-fitting

model.

B-Cell Proliferation Assay (General Protocol)
This assay measures the ability of a compound to inhibit the proliferation of B-cells.

Detailed Steps:

Cell Culture: B-cell lymphoma cell lines or primary B-cells are cultured in appropriate media.

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of

the test compound (LAS191954 or idelalisib).

Stimulation (for primary cells): Primary B-cells are often stimulated to proliferate using agents

that activate the B-cell receptor, such as anti-IgM antibodies.

Incubation: The cells are incubated for a period of 48-72 hours.
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Proliferation Measurement: Cell proliferation can be assessed using several methods:

[3H]-Thymidine Incorporation: A radioactive nucleoside that is incorporated into the DNA of

dividing cells.

Colorimetric Assays (e.g., MTT, XTT): These assays measure the metabolic activity of

viable cells, which correlates with cell number.

Fluorescent Dye Dilution (e.g., CFSE): A fluorescent dye that is equally distributed

between daughter cells upon cell division, allowing for the tracking of proliferation by flow

cytometry.

Data Analysis: The results are used to determine the concentration of the compound that

inhibits cell proliferation by 50% (IC50).

Apoptosis Assay (General Protocol)
This assay is used to determine if a compound induces programmed cell death in B-cells.

Detailed Steps:

Cell Culture and Treatment: B-cell lines are cultured and treated with the test compound for a

specified time.

Cell Staining: Cells are harvested and stained with fluorescent markers that identify apoptotic

cells. A common method is co-staining with:

Annexin V: A protein that binds to phosphatidylserine, a phospholipid that is translocated

to the outer leaflet of the plasma membrane during early apoptosis.

Propidium Iodide (PI) or 7-AAD: A fluorescent dye that can only enter cells with

compromised membranes, thus identifying late apoptotic or necrotic cells.

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify

the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

Data Analysis: The increase in the percentage of apoptotic cells in treated samples

compared to untreated controls indicates the pro-apoptotic activity of the compound.
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Discussion and Conclusion
Both LAS191954 and idelalisib are highly potent and selective inhibitors of PI3Kδ. Based on

the available in vitro data, they exhibit comparable IC50 values against the target enzyme.[6][8]

[9]

Idelalisib has a well-established preclinical and clinical profile in B-cell malignancies. It

effectively induces apoptosis and inhibits the proliferation of malignant B-cells and has

demonstrated significant clinical efficacy, leading to its approval for several indications.[3][5][7]

[8][11]

While there is a lack of publicly available data on the direct effects of LAS191954 on B-cell

malignancy models, its high potency against PI3Kδ and its ability to inhibit Akt phosphorylation

suggest it would likely have a similar anti-proliferative and pro-apoptotic effect.[6] The in vivo

study in a rat model of inflammation, although not a cancer model, indicates that LAS191954
may have a more potent in vivo activity compared to idelalisib, which could be attributed to

differences in pharmacokinetic and pharmacodynamic properties.[6]

Further preclinical studies are warranted to directly compare the efficacy of LAS191954 and

idelalisib in various B-cell malignancy cell lines and in vivo tumor models. Such studies would

be crucial to determine if the higher in vivo potency observed for LAS191954 in an

inflammatory model translates to superior anti-tumor activity.

In conclusion, both LAS191954 and idelalisib are promising PI3Kδ inhibitors. While idelalisib

has already made a significant impact on the treatment of B-cell malignancies, the preclinical

profile of LAS191954 suggests it is a compound of interest that merits further investigation in

this therapeutic area. This guide provides a foundation for researchers to understand the

current landscape and to design future studies to further elucidate the comparative potential of

these two molecules.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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